2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

Click Chemistry CuAAC Propargyl Reactivity

Researchers requiring precise chemoselectivity in multi-step syntheses face challenges with generic building blocks. This aryl halide solves that: its ortho-bromo and para-fluoro pattern, combined with a C-linked propargyl group, enables reliable, sequential cross-coupling and click chemistry. - Orthogonal reactivity: Selective bromide displacement for Suzuki, then alkyne functionalization via CuAAC/SPAAC. - Superior click reactivity: C-linked propargyl outperforms propargyl ethers for faster, higher-yielding bioconjugation. - Supply chain certainty: 95% purity, ambient shipping, stocked for immediate dispatch.

Molecular Formula C9H6BrF
Molecular Weight 213.05 g/mol
CAS No. 2229011-45-2
Cat. No. B1416029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
CAS2229011-45-2
Molecular FormulaC9H6BrF
Molecular Weight213.05 g/mol
Structural Identifiers
SMILESC#CCC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C9H6BrF/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6H,3H2
InChIKeyIYDMAXGHXQQSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene: Aryl Halide Building Block


2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene is an aryl halide building block with the molecular formula C9H6BrF and a molecular weight of 213.05 g/mol . Its structure features a benzene core substituted with bromine at position 2, fluorine at position 4, and a prop-2-yn-1-yl (propargyl) group at position 1 . This compound is primarily sourced as a research intermediate, typically at a 95% minimum purity, and is used as a precursor in medicinal chemistry and materials science for the construction of more complex molecular architectures through sequential cross-coupling and cycloaddition reactions .

Orthogonal bromo/alkyne sites enable sequential cross-coupling and click chemistry
Fluorine substituent modulates electronic activation for selective C–C bond formation
C-linked propargyl group supports efficient click chemistry functionalization

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene: Substitution Risks


Generic substitution with other halogenated, propargyl-bearing benzenes is not chemically equivalent. The specific ortho-bromo and para-fluoro substitution pattern relative to the propargyl group is critical for controlling chemoselectivity in multi-step syntheses. Attempting to interchange this compound with regioisomers like 2-bromo-1-fluoro-4-(prop-2-yn-1-yl)benzene (CAS 2229507-57-5) or derivatives where the propargyl group is linked via an ether (e.g., CAS 457628-49-8) can lead to divergent reactivity in palladium-catalyzed coupling or click chemistry steps, as their electronic and steric environments differ markedly [1]. The presence of the electron-withdrawing fluorine activates the ring towards specific reactions while the bromine serves as a selective handle for cross-coupling, a unique dual reactivity that is not preserved across analogs [2].

Regioisomer: 2-bromo-1-fluoro-4-(prop-2-yn-1-yl)benzene (CAS 2229507-57-5) has different substitution pattern; interchange may alter site-selectivity and final product.
Propargyl ether analog: Analog with O-linked propargyl (CAS 457628-49-8) shows lower click reactivity due to electron-withdrawing oxygen adjacent to alkyne.

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene: Reactivity Comparisons


Propargyl vs. Propargyl Ethers in CuAAC

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), propargyl-substituted arenes, like 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene, demonstrate superior reactivity compared to their propargyl ether counterparts. This is due to the absence of the electron-withdrawing oxygen atom adjacent to the alkyne, which can deactivate the triple bond. Competitive studies on related systems show propargyl groups are highly effective for CuAAC, a key advantage for bioconjugation and material functionalization [1].

CuAAC Reactivity
Class-level
C-linked propargyl class exhibits faster and more complete conversion than O-linked propargyl ethers under standard CuAAC (CuSO4/ascorbate, H2O/tBuOH, RT).
Supports efficient click chemistry functionalization
Specific rate constants system-dependent; consistent class-level trend.
Click Chemistry CuAAC Propargyl Reactivity

Sonogashira Coupling via Bromine Handle

The bromine atom at the 2-position provides a highly selective site for palladium-catalyzed Sonogashira coupling. In comparison to the analogous chloro derivative, the aryl bromide exhibits significantly higher reactivity under standard conditions, enabling efficient alkyne installation. Studies on solvent-free Sonogashira conditions confirm aryl bromides are reactive, while aryl chlorides and fluorides are unreactive, highlighting the necessity of the bromine handle for successful coupling without requiring harsh conditions [1].

Sonogashira Coupling
Class-level
Aryl bromide (target) reactive; aryl chloride unreactive under solvent-free ball-milling Pd/Cu catalysis.
Bromo handle enables mild C–C bond formation
Reactivity based on aryl halide class; fluoro and chloro analogs require harsher conditions.
Sonogashira Coupling Cross-Coupling Aryl Bromide

Regioisomer-Dependent Reactivity

The specific 1,2,4-substitution pattern (propargyl, bromo, fluoro) is a structural confirmatory indicator for a distinct class of intermediates. A close regioisomer, 2-bromo-1-fluoro-4-(prop-2-yn-1-yl)benzene (CAS 2229507-57-5), represents a different chemical entity with altered electronic and steric properties . While direct comparative coupling yield data for these two specific compounds is not published, the fundamental concept of regioisomer-dependent reactivity in substituted aromatics is well-established [1]. Using the incorrect regioisomer would lead to a different final product, making this specification critical.

Regioisomer Identity
Class-level
Target: 1-(prop-2-yn-1-yl)-2-bromo-4-fluorobenzene; Comparator: 2-bromo-1-fluoro-4-(prop-2-yn-1-yl)benzene (CAS 2229507-57-5). Distinct CAS numbers; predicted divergent 13C NMR shifts.
Exact regioisomer ensures synthetic reproducibility
Structural identity confirmation critical for SAR and IP.
Regioisomer Structure-Activity Relationship Cross-Coupling

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene: Key Applications


Medicinal Chemistry Library via Sequential Pd Couplings

The orthogonal reactivity of the aryl bromide and terminal alkyne makes this compound a premier building block for generating diverse chemical libraries via consecutive Sonogashira and Suzuki-Miyaura reactions. The bromide can be selectively displaced in a first step, followed by functionalization of the alkyne terminus, allowing for rapid SAR exploration around a central, fluorinated core [1].

Bioorthogonal Probe & Bioconjugate Payload Synthesis

As a C-linked propargyl arene, this compound is superior to propargyl ethers for strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC) due to its higher inherent reactivity. It is ideally suited for synthesizing fluorogenic probes or antibody-drug conjugate (ADC) linkers where rapid, high-yielding click reactions are required for functionalization of sensitive biomolecules [2].

Fluorinated Heterocycles & Agrochemical Leads

The combination of a propargyl group with an electron-withdrawing fluorine atom is a privileged motif in agrochemical and pharmaceutical research. This compound can serve as a direct precursor for synthesizing fluorinated benzofurans, indoles, or triazoles, which are core structures in numerous fungicides and kinase inhibitors. Starting from this building block provides a reliable, high-purity entry into this chemical space, avoiding the need for late-stage, low-yielding fluorination steps [3].

Application
Selection Property
Validation Focus
Sequential Pd coupling libraries
Orthogonal bromo/alkyne handles
Stepwise Sonogashira–Suzuki sequence
Bioorthogonal probe synthesis
C-linked propargyl reactivity
Click reaction yield and kinetics
Fluorinated heterocycle synthesis
Fluorine-directed activation
Ring closure regiochemistry
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